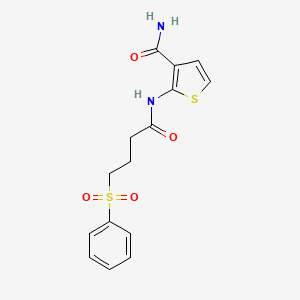

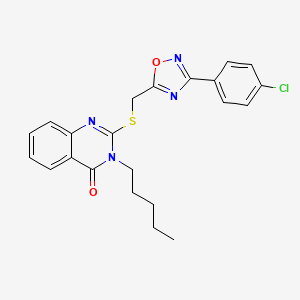

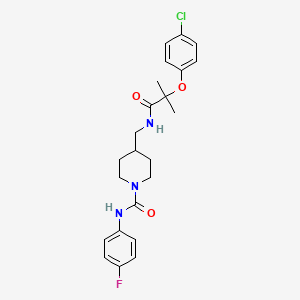

![molecular formula C10H19Cl2N3 B2691249 3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride CAS No. 2044705-33-9](/img/structure/B2691249.png)

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

A new approach to the synthesis of 3,5-dimethylpyrazole was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a precursor to a variety of ligands that are widely studied in coordination chemistry .Chemical Reactions Analysis

Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its physical properties include a melting point of 107.5 °C and a boiling point of 218 °C . It has a molar mass of 96.133 g·mol−1 and a density of 1.027 g/cm3 .Aplicaciones Científicas De Investigación

Corrosion Inhibition : A related compound, 3,5-dimethyl-1H-pyrazole, has been studied for its effectiveness as a corrosion inhibitor for steel in hydrochloric acid solutions. It was found that this compound acts mainly as a cathodic inhibitor and significantly reduces corrosion rates (Bouklah et al., 2005).

Heterocyclic Synthesis : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used to generate a structurally diverse library of compounds through different types of alkylation and ring closure reactions (Roman, 2013).

Structural Characterization : Research has been conducted on the structural characterization of pyrazole derivatives, including similar compounds to the one . This research provides insights into the molecular structures and bonding characteristics of these compounds (Quiroga et al., 1999).

Photoreactions Study : Studies have been conducted on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, examining various types of photoreactions. These compounds provide a rare example of molecules exhibiting multiple types of photoreactions, including excited-state intramolecular proton transfer (ESIPT) (Vetokhina et al., 2012).

Catalytic Applications : Certain pyrazole derivatives, like 3,5-dimethyl-1H-pyrazole, have been investigated for their potential use in catalysis. For instance, research has been done on unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions, highlighting the role of solvent and co-catalyst in product distribution (Nyamato et al., 2014).

Safety And Hazards

Direcciones Futuras

3,5-Dimethylpyrazole is a versatile compound with potential applications in various fields. It is a precursor to a variety of ligands that are widely studied in coordination chemistry . It is also used to prepare N-1-substituted derivatives having antibacterial activity , indicating its potential in pharmaceutical applications.

Propiedades

IUPAC Name |

3,5-dimethyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYALUBFPYVBPZ-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCN2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C[C@@H]2CCCN2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

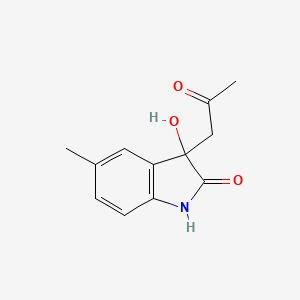

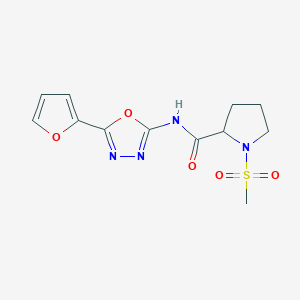

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

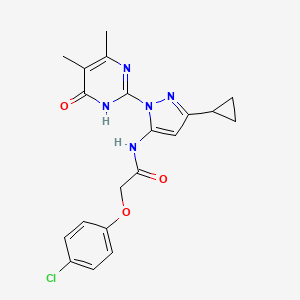

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

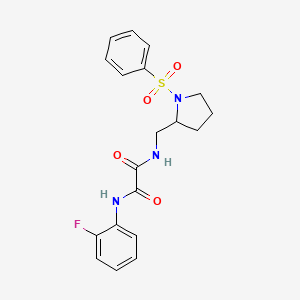

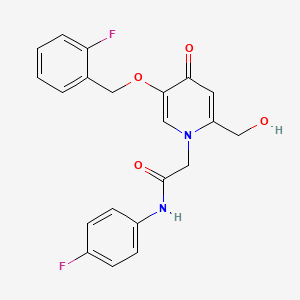

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)